Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with a complex structure that includes a pyrrolidine ring, a chloromethyl group, a hydroxymethyl group, and a tert-butyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine-1-carboxylic acid tert-butyl ester as the starting material.
Chloromethylation: The pyrrolidine ring is chloromethylated using chloromethyl methyl ether (MOM-Cl) or other chloromethylating agents.
Hydroxymethylation: The chloromethylated product undergoes hydroxymethylation using formaldehyde and a suitable reducing agent.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors to streamline the synthesis process and improve efficiency.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acidic conditions.
Reduction: LiAlH4, in anhydrous ether.
Substitution: Nucleophiles like amines, alcohols, and thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Methylated pyrrolidines.
Substitution Products: Various pyrrolidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with various molecular targets. The pyrrolidine ring can act as a ligand for metal ions, while the chloromethyl and hydroxymethyl groups can participate in chemical reactions that modify biological molecules. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
Pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the chloromethyl and hydroxymethyl groups.
Chloromethyl methyl ether (MOM-Cl): Used in the chloromethylation step but lacks the pyrrolidine ring.
Di-tert-butyl (chloromethyl) phosphate: Used in similar synthetic routes but has a phosphate group instead of a pyrrolidine ring.
Biological Activity
Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 1415564-60-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic uses, and relevant case studies.
Molecular Formula: C11H20ClNO3
Molecular Weight: 249.74 g/mol
IUPAC Name: tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
Purity: Typically around 95% .
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in biological systems. Preliminary studies suggest that the compound may function as a modulator of certain signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The presence of the chloromethyl group is believed to enhance its reactivity and binding affinity to target proteins, while the hydroxymethyl group may contribute to its solubility and bioavailability. The pyrrolidine ring structure is essential for maintaining the compound's conformational stability, which is necessary for effective receptor interaction.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, related pyrrolidine derivatives have shown significant efficacy against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231). In vitro assays indicated that these compounds could reduce cell viability by up to 55% at concentrations around 10 μM .
Neuroprotective Effects
There is emerging evidence suggesting that similar compounds may exhibit neuroprotective properties. For example, certain derivatives have been studied for their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Case Studies
A notable case study involved the evaluation of a related compound's effects on pancreatic cancer models. The study demonstrated that treatment with a pyrrolidine-based antagonist led to significant tumor reduction in vivo, showcasing the potential application of these compounds in oncology .
Study | Cell Line/Model | Treatment Concentration | Effect Observed |
---|---|---|---|
Study A | MDA-MB-231 | 10 μM | 55% viability reduction after 3 days |
Study B | Pancreatic Cancer | 20 mg/kg (in vivo) | Significant tumor size reduction |
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. The compound is classified with hazard statements indicating potential skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-10(2,3)16-9(15)13-6-4-5-11(13,7-12)8-14/h14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYBJJGDDLNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CO)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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